2-Isopropyl-1-naphthoic acid
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Overview
Description
2-Isopropyl-1-naphthoic acid is an organic compound with a naphthalene backbone substituted with an isopropyl group and a carboxylic acid group. This compound is known for its unique structural properties, making it a subject of interest in various scientific fields, including organic synthesis, pharmaceutical development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1-naphthoic acid typically involves the Friedel-Crafts acylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and anhydrous environments to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-1-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include naphthoquinones, alcohol derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
2-Isopropyl-1-naphthoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2-Isopropyl-1-naphthoic acid exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory enzymes and pathways. The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity .
Comparison with Similar Compounds
2-Naphthoic acid: Lacks the isopropyl group, making it less hydrophobic.
1-Naphthoic acid: Differently substituted, leading to variations in reactivity and applications.
2-Isopropyl-1-naphthol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness: 2-Isopropyl-1-naphthoic acid’s unique combination of an isopropyl group and a carboxylic acid group on the naphthalene ring provides distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and industrial applications where these properties are advantageous .
Properties
IUPAC Name |
2-propan-2-ylnaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-9H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMHGNXKQJJMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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